molecular formula C10H20O4 B14260057 4-tert-Butylcyclohexane-1,1-diperoxol CAS No. 229323-96-0

4-tert-Butylcyclohexane-1,1-diperoxol

Cat. No.: B14260057
CAS No.: 229323-96-0
M. Wt: 204.26 g/mol
InChI Key: LWGYYSIEPWXJMS-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexane-1,1-diperoxol is an organic peroxide compound characterized by the presence of two peroxide groups attached to a cyclohexane ring substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylcyclohexane-1,1-diperoxol typically involves the reaction of 4-tert-butylcyclohexanol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroperoxide, which subsequently undergoes further oxidation to yield the diperoxol compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylcyclohexane-1,1-diperoxol undergoes various chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other organic substrates.

    Reduction: Under specific conditions, the peroxide groups can be reduced to hydroxyl groups.

    Substitution: The tert-butyl group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.

Major Products:

    Oxidation: Products include oxidized derivatives of the original substrate.

    Reduction: The major product is 4-tert-butylcyclohexanol.

    Substitution: Substituted cyclohexane derivatives are formed.

Scientific Research Applications

4-tert-Butylcyclohexane-1,1-diperoxol finds applications in various scientific research fields:

    Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential role in biological oxidation processes.

    Medicine: Explored for its potential use in drug synthesis and as a therapeutic agent.

    Industry: Utilized in polymerization reactions and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-Butylcyclohexane-1,1-diperoxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bonds. These ROS can interact with various molecular targets, leading to oxidation reactions. The pathways involved include the formation of free radicals, which can initiate chain reactions in organic substrates.

Comparison with Similar Compounds

  • 1,1-Dibromo-4-tert-butylcyclohexane
  • 4-tert-Butylcyclohexanol
  • Cyclohexanol, 4-(1,1-dimethylethyl)-

Comparison: 4-tert-Butylcyclohexane-1,1-diperoxol is unique due to the presence of two peroxide groups, which confer distinct oxidizing properties compared to its analogs. While 1,1-dibromo-4-tert-butylcyclohexane and 4-tert-butylcyclohexanol are primarily used in substitution and reduction reactions, respectively, this compound is predominantly utilized for its oxidizing capabilities.

Properties

CAS No.

229323-96-0

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

4-tert-butyl-1,1-dihydroperoxycyclohexane

InChI

InChI=1S/C10H20O4/c1-9(2,3)8-4-6-10(13-11,14-12)7-5-8/h8,11-12H,4-7H2,1-3H3

InChI Key

LWGYYSIEPWXJMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(OO)OO

Origin of Product

United States

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